N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (CAS: 921492-78-6) is a thiazole-containing acetamide derivative with the molecular formula C₁₉H₃₀N₄O₂S and a molecular weight of 378.5321 g/mol . Its structure features:
- A 2-phenyl-1,3-thiazol-4-yl core, providing aromatic and heterocyclic character.
- An acetamide group at the 4-position of the thiazole ring.
- A cycloheptyl substituent on the acetamide nitrogen, contributing steric bulk and lipophilicity.
Properties
Molecular Formula |
C18H22N2OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C18H22N2OS/c21-17(19-15-10-6-1-2-7-11-15)12-16-13-22-18(20-16)14-8-4-3-5-9-14/h3-5,8-9,13,15H,1-2,6-7,10-12H2,(H,19,21) |
InChI Key |
MMNVBKKHOBKQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of cycloheptylamine with 2-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their coupling under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has the following chemical properties:
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 372.54 g/mol
- CAS Number : 41211382
The compound features a thiazole ring, which is known for its biological activity, and an acetamide moiety that enhances its pharmacological properties.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against various pathogens.
- Method : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Findings : The compound demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating strong antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, particularly focusing on breast cancer.
Case Study: Anticancer Screening
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF7).
- Method : The Sulforhodamine B (SRB) assay was employed to measure cell viability.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Structural Features
The thiazole-acetamide scaffold is shared across multiple compounds, but substituent variations dictate their properties:
Key Observations :
Pharmacological and Physicochemical Properties
Notable Differences:
- Mirabegron’s hydroxy-phenylethylamino group enables selective beta-3 agonism, absent in the cycloheptyl-substituted target compound .
- The morpholino analog’s lower LogP suggests better aqueous solubility, advantageous for drug delivery .
Biological Activity
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Thiazole Derivatives
Thiazole derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They have been extensively studied due to their broad range of biological activities, including:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antitumor
The presence of various substituents on the thiazole ring significantly influences the biological activity of these compounds .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thiazole ring can inhibit the activity of enzymes and proteins, leading to various biological effects. For instance, it may induce apoptosis or cause cell cycle arrest in cancer cells by interfering with cellular pathways.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds:
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | 5.0 | Antibacterial against E. coli |
| Other derivatives | 4.0 - 10.0 | Varying antibacterial activity against different strains |
The compound showed promising results against common bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines revealed:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HepG2 | 6.19 ± 0.50 | Superior to Sorafenib (IC50 = 9.18 µM) |
| MCF-7 | 5.10 ± 0.40 | Superior to Doxorubicin (IC50 = 7.26 µM) |
These findings suggest that the compound exhibits potent antiproliferative effects and may serve as a lead compound for further development in cancer therapy .
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, with lower MIC values compared to standard antibiotics .
- Anticancer Efficacy Assessment : In another investigation focusing on cancer cell lines, this compound was tested against HepG2 and MCF-7 cells. The results showed significant inhibition of cell proliferation, suggesting its potential role in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
